molecular formula C10H19O6P B053990 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione CAS No. 113848-02-5

1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione

Cat. No. B053990
CAS RN: 113848-02-5
M. Wt: 266.23 g/mol
InChI Key: HSDQBKZUQHXQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, also known as EMP2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. EMP2 is a derivative of ethyl methylphosphonic acid, which is a key component of nerve agents such as sarin and soman. However, EMP2 has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon.

Mechanism of Action

The mechanism of action of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. This increase in acetylcholine can result in various physiological effects, including muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.
Biochemical and Physiological Effects
1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and an increase in acetylcholine levels. This increase in acetylcholine can lead to muscle contraction and cognitive function. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have a high affinity for metal ions, which can lead to the formation of metal complexes that have potential applications in material science.

Advantages and Limitations for Lab Experiments

The advantages of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments include its unique properties, such as its ability to inhibit acetylcholinesterase and its high affinity for metal ions. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, which allows for the production of different forms of the compound with varying properties. However, one limitation of using 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione in lab experiments is its potential toxicity, which can pose a risk to researchers working with the compound.

Future Directions

There are several future directions for the study of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, including its potential applications in pharmacology and material science. In pharmacology, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its potential use as a biosensor for the detection of organophosphate compounds. Additionally, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to have potential applications in the treatment of Alzheimer's disease, as its inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which can improve cognitive function. In material science, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been studied for its ability to form metal complexes, which can have potential applications in the development of new materials with unique properties.
Conclusion
In conclusion, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, or 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, pharmacology, and material science. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its unique properties and potential applications beyond its use as a chemical weapon. Further research is needed to fully understand the potential applications of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione and its limitations for use in lab experiments.

Synthesis Methods

1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione can be synthesized using various methods, including the reaction of ethyl methylphosphonic acid with 4-hydroxy-2,5-hexanedione in the presence of a catalyst. The reaction typically takes place under controlled conditions, such as at a specific temperature and pressure, to ensure the desired product is obtained. Other methods of synthesis include the use of different reagents and catalysts, which can result in different forms of 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione with varying properties.

Scientific Research Applications

1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been extensively studied for its potential applications in various scientific fields. In biochemistry, 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can have various physiological effects, including muscle contraction and cognitive function. 1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione has also been studied for its potential use as a biosensor for the detection of organophosphate compounds, such as nerve agents.

properties

CAS RN

113848-02-5

Product Name

1-Diethoxyphosphinyl-4-hydroxy-2,5-hexanedione

Molecular Formula

C10H19O6P

Molecular Weight

266.23 g/mol

IUPAC Name

1-diethoxyphosphoryl-4-hydroxyhexane-2,5-dione

InChI

InChI=1S/C10H19O6P/c1-4-15-17(14,16-5-2)7-9(12)6-10(13)8(3)11/h10,13H,4-7H2,1-3H3

InChI Key

HSDQBKZUQHXQHT-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC

Canonical SMILES

CCOP(=O)(CC(=O)CC(C(=O)C)O)OCC

Origin of Product

United States

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